
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione
Vue d'ensemble
Description
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C8H4BrFN2O2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination and fluorination of quinoxaline derivatives. One common method involves the reaction of 5-bromoquinoxaline-2,3-dione with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a specific range to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The bromine atom at C5 serves as a primary site for nucleophilic displacement, while the fluorine at C7 demonstrates lower reactivity under standard conditions.
Mechanistic Insight : Bromine substitution follows an SNAr mechanism due to electron-withdrawing effects of the dione and fluorine groups, which activate the aromatic ring toward nucleophilic attack .
Oxidation and Reduction
The dione moiety undergoes redox transformations, while halogens remain inert under these conditions.
Structural Impact : Aromatization via oxidation increases conjugation, while reduction generates stereochemical complexity .
Electrophilic Aromatic Substitution
Electron-deficient aromatic ring directs electrophiles to meta/para positions relative to halogens.
Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the ring but directs incoming electrophiles to specific positions .
Cross-Coupling Reactions
Palladium-catalyzed couplings exploit the bromine atom for C–C bond formation.
Applications : These reactions enable bioconjugation and materials science applications .
Ring Modification and Fusion
The quinoxaline core participates in annulation reactions to form polycyclic systems.
Mechanistic Pathway : Cyclocondensation reactions expand π-conjugation for optoelectronic applications .
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
Structure-Activity Relationship (SAR) : Electron-withdrawing groups at C5 enhance receptor binding affinity, while hydrophilic substituents improve solubility .
Applications De Recherche Scientifique
Treatment of Neurological Disorders
The compound has been identified as a potential therapeutic agent for various neurological conditions. It acts primarily as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex. This action is crucial for:
- Neuroprotection : It has been shown to prevent neuronal loss associated with ischemia and other neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis, and Huntington's disease .
- Management of Acute Conditions : The compound is effective in treating conditions related to CNS trauma and hypoglycemia, indicating its potential for acute interventions following brain injuries or strokes .
Anticonvulsant Properties
Research indicates that 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione can be utilized in managing seizures by modulating excitatory neurotransmission. Its antagonistic effects on NMDA receptors help mitigate excessive neuronal firing associated with convulsions .
Receptor Binding Affinity
Studies have demonstrated that the compound shows high affinity for the glycine site on NMDA receptors while exhibiting lower potency at non-NMDA receptors. This selective antagonism allows for therapeutic benefits without significant adverse effects typically seen with broader-spectrum drugs .
In Vivo Studies
In vivo experiments using animal models have illustrated the efficacy of this compound in reducing locomotor activity increases following ischemic events. These studies indicate that pretreatment with the compound significantly protects against behavioral changes induced by cerebral ischemia .
Summary of Key Findings
Application Area | Findings |
---|---|
Neuroprotection | Effective against neuronal loss due to ischemia and neurodegenerative diseases |
Anticonvulsant Activity | Reduces seizure frequency and severity through NMDA receptor antagonism |
Behavioral Studies | Protects against locomotor activity increases post-cerebral ischemia |
Mécanisme D'action
The mechanism of action of 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-7-chloro-1,4-dihydroquinoxaline-2,3-dione
- 5-Bromo-7-iodo-1,4-dihydroquinoxaline-2,3-dione
- 5-Bromo-7-methyl-1,4-dihydroquinoxaline-2,3-dione
Uniqueness
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Activité Biologique
5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, particularly focusing on its potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a quinoxaline core with bromine and fluorine substituents, which enhance its reactivity and biological properties. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing halogenation and cyclization techniques to achieve the desired structure .
This compound exhibits its biological effects primarily through interaction with specific molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit various protein kinases by binding to their active sites, disrupting cellular signaling pathways involved in cell proliferation and survival .
- Glycine Receptor Modulation : It has a high affinity for glycine receptors, which are crucial in the central nervous system (CNS). This interaction can influence neurotransmission and has implications in treating neurodegenerative diseases .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (µg/mL) | Comparison |
---|---|---|
HCT-116 (Colon) | 1.9 | Doxorubicin: 3.23 |
MCF-7 (Breast) | 2.3 | Doxorubicin: 3.23 |
SF-268 (CNS) | Not reported | Doxorubicin: 3.23 |
These results suggest that the compound may serve as a lead for developing new anticancer therapies .
Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains using disk diffusion methods:
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
This antimicrobial activity indicates potential applications in treating infections caused by resistant bacterial strains .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It shows promise in preventing neuronal degeneration associated with conditions such as ischemia and Alzheimer's disease by modulating excitatory neurotransmitter activity .
Case Studies
- Neurodegenerative Diseases : In a study exploring compounds for neuroprotection, this compound was shown to significantly reduce neuronal loss in models of ischemia and hypoglycemia .
- Cancer Treatment : A recent clinical trial evaluated the compound's efficacy in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile and promising antitumor activity .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 5-Bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione with high purity?
- Methodological Answer : Begin with precursor optimization, such as brominated and fluorinated aromatic intermediates (e.g., 5-Bromo-2-methoxyphenol or 3-Bromo-5-fluoro-4-hydroxybenzaldehyde) listed in reagent catalogs . Use ICReDD’s computational reaction path search methods to predict feasible pathways, reducing trial-and-error approaches. Quantum chemical calculations (e.g., DFT) can identify transition states and intermediates, while iterative experimental validation refines conditions like solvent polarity, temperature, and catalyst selection . Purification via recrystallization or column chromatography (monitored by HPLC) ensures >95% purity, as per reagent-grade standards .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer :
- NMR : Use and NMR to confirm fluorine and bromine positions, noting deshielding effects from electron-withdrawing groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHBrFNO expected at ~258.94 Da).
- X-ray Diffraction : For crystalline derivatives, compare bond angles/planarity with similar dihydroquinoxaline-dione structures .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, as fluorinated analogs often degrade above 200°C .
Q. How can researchers address solubility challenges in aqueous or organic media?
- Methodological Answer : Test solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as polar aprotic solvents, then dilute into aqueous buffers (pH 7.4) for biological assays. For hydrophobic systems, use surfactants (e.g., Tween-80) or co-solvents like ethanol. Solubility parameters (Hansen solubility) can be modeled computationally to predict optimal solvents .
Advanced Research Questions
Q. What computational approaches are suitable for predicting reaction intermediates in the synthesis of this compound?
- Methodological Answer : Employ density functional theory (DFT) to map potential energy surfaces (PES) for key steps like cyclization or halogenation. Transition state analysis (IRC calculations) identifies kinetic bottlenecks. Pair computational results with in situ spectroscopic monitoring (e.g., FTIR or Raman) to validate intermediates . For example, fluorine’s electronegativity may stabilize intermediates via inductive effects, altering reaction pathways compared to non-fluorinated analogs .
Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Reconcile discrepancies by:
- Variable Temperature NMR : Determine if dynamic effects (e.g., rotational barriers) cause splitting anomalies.
- Isotopic Labeling : Use -labeled precursors to track coupling interactions.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid) from reagent catalogs .
Q. What strategies optimize catalytic efficiency in large-scale reactions?
- Methodological Answer : Apply reactor design principles (e.g., continuous flow systems) to enhance heat/mass transfer, particularly for exothermic halogenation steps. Use DOE (Design of Experiments) to optimize parameters like catalyst loading (e.g., Pd/C for cross-coupling) and residence time. Monitor byproducts via LC-MS and adjust stoichiometry iteratively .
Q. How can researchers validate the compound’s biological activity while minimizing false positives?
- Methodological Answer :
- Dose-Response Curves : Use at least three independent replicates to establish EC/IC.
- Counter-Screens : Test against related targets (e.g., glutamate receptors for quinoxaline-diones) to assess specificity.
- Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation, which may skew activity data .
Q. Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-dependent effects in cell-based assays?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model sigmoidal curves. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For outliers, employ Grubbs’ test or robust regression methods .
Q. How can machine learning improve reaction yield predictions for this compound?
- Methodological Answer : Train models on datasets combining quantum chemical descriptors (e.g., HOMO/LUMO energies) and experimental variables (solvent, temperature). Use random forest or neural networks to rank feature importance (e.g., fluorine’s role in directing electrophilic substitution). Validate predictions with high-throughput screening .
Q. What protocols ensure reproducibility in spectroscopic characterization across labs?
- Methodological Answer : Standardize instrumentation settings (e.g., NMR pulse sequences, MS ionization voltages) and calibrate with certified reference materials. Share raw data (FID files, chromatograms) via open-access platforms. Adhere to APA or ACS guidelines for methodological transparency .
Propriétés
IUPAC Name |
5-bromo-7-fluoro-1,4-dihydroquinoxaline-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZQVTQJIMJXCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601234210 | |
Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601234210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153504-80-4 | |
Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153504-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-7-fluoro-1,4-dihydro-2,3-quinoxalinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601234210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.